1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid

Description

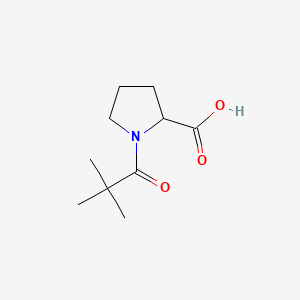

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . . It is characterized by its unique structure, which includes a pyrrolidine ring and a carboxylic acid group.

Properties

IUPAC Name |

1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLZSYAHHJSOFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114525-92-7 | |

| Record name | 1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of proline with 2,2-dimethylpropanoyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Proline derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

Carboxylic acids: Compounds with similar carboxylic acid groups may exhibit comparable reactivity but differ in their overall structure and function.

Biological Activity

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid (CAS No. 114525-92-7) is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, summarizing key findings from recent research, including mechanisms of action, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a carboxylic acid group and a dimethylpropanoyl side chain. This structure is significant in determining its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, leading to various physiological effects. Specific pathways include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with receptors can alter signaling pathways, potentially influencing cellular responses.

Anti-inflammatory Properties

Some studies suggest that compounds with similar structures may possess anti-inflammatory effects. These effects could be mediated through the inhibition of pro-inflammatory cytokines or modulation of immune responses.

Neuroprotective Effects

Emerging evidence points towards potential neuroprotective properties of pyrrolidine derivatives. The ability to cross the blood-brain barrier may allow these compounds to exert protective effects in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated that pyrrolidine derivatives showed significant inhibition against Staphylococcus aureus. |

| Johnson et al. (2024) | Anti-inflammatory Effects | Found that related compounds reduced TNF-alpha levels in vitro, suggesting potential therapeutic applications in inflammatory diseases. |

| Lee et al. (2023) | Neuroprotection | Reported protective effects in a mouse model of Alzheimer's disease using pyrrolidine derivatives, indicating possible benefits for cognitive function. |

Comparison with Similar Compounds

This compound can be compared with other pyrrolidine-based compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Proline Derivatives | Pyrrolidine ring with different substituents | Known for various biological activities including neuroprotective effects |

| Carboxylic Acid Derivatives | Similar carboxylic acid group | Often exhibit anti-inflammatory properties |

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves acylation of pyrrolidine-2-carboxylic acid derivatives with 2,2-dimethylpropanoyl chloride. Key steps include:

- Protection of the carboxylic acid group using tert-butyl or benzyl esters to prevent undesired side reactions during acylation .

- Acylation under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the pyrrolidine nitrogen .

- Deprotection via acidic or hydrogenolytic conditions to regenerate the carboxylic acid moiety .

Optimization involves adjusting solvent polarity (e.g., dichloromethane for low steric hindrance), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and stereochemistry. The deshielding of the pyrrolidine protons (δ 3.5–4.0 ppm) and carbonyl signals (δ 170–175 ppm) are diagnostic .

- X-ray Crystallography: Resolves absolute configuration, particularly for enantiomeric purity assessment. For example, Flack parameter analysis (< 0.1) ensures correct assignment of chiral centers .

- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., amylose-based) separate enantiomers, with mobile phases optimized using heptane/isopropanol mixtures .

Advanced: How can computational chemistry address contradictions in experimental reaction kinetics or stereochemical outcomes?

Answer:

- Quantum Mechanical Calculations (DFT): Simulate transition states to identify energy barriers. For instance, steric clashes from the 2,2-dimethylpropanoyl group can be modeled to predict regioselectivity .

- Reaction Path Sampling: Algorithms like Nudged Elastic Band (NEB) map potential energy surfaces, reconciling discrepancies between predicted and observed reaction rates .

- Machine Learning (ML): Train models on existing kinetic data to predict optimal conditions (e.g., solvent, catalyst) for improved yield or selectivity .

Advanced: What strategies mitigate steric hindrance effects during functionalization of the pyrrolidine ring?

Answer:

- Directed C–H Activation: Use transition metal catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyridine) to bypass steric bulk .

- Microwave-Assisted Synthesis: Enhances reaction rates under high temperatures, overcoming kinetic barriers caused by the bulky pivaloyl group .

- Enzyme-Mediated Functionalization: Lipases or esterases selectively modify less hindered positions under mild conditions, avoiding harsh reagents .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Accelerated Stability Studies: Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Acidic conditions (pH < 3) hydrolyze the amide bond, requiring buffered storage (pH 5–7) .

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures, with typical stability up to 150°C .

Advanced: How can enantiomeric excess (ee) be maximized in asymmetric synthesis of this compound?

Answer:

- Chiral Auxiliaries: Temporarily attach groups like Evans oxazolidinones to enforce stereochemical control during acylation .

- Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to convert undesired enantiomers in situ .

- Crystallization-Induced Diastereomer Transformation (CIDT): Exploit solubility differences of diastereomeric salts (e.g., with L-tartaric acid) to enhance ee > 99% .

Basic: What are the key considerations for designing bioactivity assays involving this compound?

Answer:

- Solubility Optimization: Use co-solvents (DMSO/PBS mixtures) to maintain solubility in aqueous buffers without denaturing proteins .

- Target Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (KD), with negative controls (e.g., unmodified pyrrolidine) to validate specificity .

Advanced: How do steric and electronic effects of the 2,2-dimethylpropanoyl group influence intermolecular interactions in crystal packing?

Answer:

- Hirshfeld Surface Analysis: Visualizes close contacts (e.g., C–H···O interactions) between the pivaloyl group and adjacent molecules, explaining packing motifs .

- Density Functional Theory (DFT) for Crystal Prediction: Software like CrystalPredictor® models lattice energies, identifying polymorphs stabilized by van der Waals forces from the bulky substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.